An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activity of 4-Isopropylphenylacetaldehyde. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Chemical Identity and Physical Properties
4-Isopropylphenylacetaldehyde, also known as cuminaldehyde, is an aromatic aldehyde with a characteristic earthy and green odor. It is found in some essential oils and is used in the fragrance and flavor industry. From a pharmaceutical perspective, it has been identified as a phosphodiesterase (PDE) inhibitor, a class of compounds with broad therapeutic potential.
Table 1: Chemical and Physical Properties of 4-Isopropylphenylacetaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 4395-92-0 | [1] |
| Appearance | Colorless liquid | - |
| Odor | Earthy, green, fern-like | - |
| Boiling Point | 235-237 °C (estimated) | - |
| Density | 0.968 g/cm³ (estimated) | - |
| Refractive Index | 1.516 (estimated) | - |
| Solubility | Insoluble in water; soluble in organic solvents | - |
Chemical Structure
The structure of 4-Isopropylphenylacetaldehyde consists of a benzene ring substituted with an isopropyl group at the para position (position 4) and an acetaldehyde group.
Caption: Chemical structure of 4-Isopropylphenylacetaldehyde.
Spectroscopic Data (Predicted and Analog-Based)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 9.7 (t, 1H) | -CHO |
| 7.2 (d, 2H) | Aromatic CH |
| 7.1 (d, 2H) | Aromatic CH |
| 3.6 (d, 2H) | -CH₂- |
| 2.9 (sept, 1H) | -CH(CH₃)₂ |
| 1.2 (d, 6H) | -CH(CH₃)₂ |
Note: Predicted values are based on standard chemical shift increments and data from analogous compounds such as 4-isopropylbenzaldehyde and phenylacetaldehyde. Actual experimental values may vary.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 162 | [M]⁺ | Molecular ion |
| 147 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |
| 119 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Note: Fragmentation patterns are predicted based on typical fragmentation of aromatic aldehydes and alkylbenzenes.[2][3][4]
Experimental Protocols
Synthesis of 4-Isopropylphenylacetaldehyde via Grignard Reaction
The synthesis of 4-Isopropylphenylacetaldehyde can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds. The following is a representative protocol based on general procedures for the synthesis of similar aldehydes.
Materials:
-
4-Bromoisopropylbenzene (1 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether
-
N,N-Dimethylformamide (DMF) (1.2 equivalents)
-
Iodine crystal (catalyst)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 4-bromoisopropylbenzene in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining 4-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with DMF:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add N,N-dimethylformamide (DMF) dropwise via the dropping funnel, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of ~2 to hydrolyze the intermediate iminium salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 4-Isopropylphenylacetaldehyde.
-
Biological Activity: Phosphodiesterase Inhibition
4-Isopropylphenylacetaldehyde has been identified as an inhibitor of phosphodiesterase (PDE), specifically PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE4, 4-Isopropylphenylacetaldehyde increases intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA). This mechanism is of significant interest in drug development for inflammatory and neurological disorders.[5][6][7][8]
Signaling Pathway of a Generic PDE4 Inhibitor
Caption: General signaling pathway of a PDE4 inhibitor.
This guide provides a foundational understanding of 4-Isopropylphenylacetaldehyde for scientific and research applications. Further experimental validation of the predicted data is recommended for specific research needs.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]
- 3. massbank.eu [massbank.eu]
- 4. mzCloud – Phenylacetaldehyde [mzcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
